molecular formula C11H18N2O B1396743 N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide CAS No. 1196887-51-0

N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide

Cat. No.: B1396743
CAS No.: 1196887-51-0
M. Wt: 194.27 g/mol
InChI Key: UWHHWEURTXETDV-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide: is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This compound features a pyrrole ring attached to a propanamide group, which is further substituted with diethyl groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrole as the starting material.

  • Reaction Steps: The pyrrole undergoes a series of reactions, including alkylation, acylation, and amide formation.

  • Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized pyrrole derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Chemistry: N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is used in the synthesis of complex organic molecules and as a building block in organic chemistry research. Biology: Medicine: It may be explored for its therapeutic potential in drug development and as a lead compound for new medications. Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Diethyl-3-(1H-indol-2-yl)propanamide: A related compound with an indole ring instead of a pyrrole ring.

  • N,N-Diethyl-3-(1H-imidazol-2-yl)propanamide: Another pyrrole derivative with an imidazole ring.

Uniqueness: N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is unique due to its specific structural features and potential applications. Its pyrrole ring provides distinct chemical properties compared to indole and imidazole derivatives.

Properties

IUPAC Name

N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(4-2)11(14)8-7-10-6-5-9-12-10/h5-6,9,12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHHWEURTXETDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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